2,4-Dimethyl-6-{[1-(4-phenyloxane-4-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine
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Overview
Description
2,4-Dimethyl-6-{[1-(4-phenyloxane-4-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine is a complex organic compound that features a pyrimidine core substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dimethyl-6-{[1-(4-phenyloxane-4-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine typically involves multi-step organic synthesis. The process begins with the preparation of the pyrimidine core, followed by the introduction of the pyrrolidin-3-yl group and the phenyloxane-4-carbonyl moiety. Common reagents used in these steps include various halogenated compounds, bases, and solvents under controlled temperature and pressure conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
2,4-Dimethyl-6-{[1-(4-phenyloxane-4-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine can undergo several types of chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to drive the reactions to completion.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups into the molecule.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2,4-Dimethyl-6-{[1-(4-phenyloxane-4-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various physiological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2,4-Dimethylpyrimidine: Lacks the pyrrolidin-3-yl and phenyloxane-4-carbonyl groups.
6-{[1-(4-Phenyloxane-4-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine: Lacks the 2,4-dimethyl substitution.
Uniqueness
2,4-Dimethyl-6-{[1-(4-phenyloxane-4-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
[3-(2,6-dimethylpyrimidin-4-yl)oxypyrrolidin-1-yl]-(4-phenyloxan-4-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O3/c1-16-14-20(24-17(2)23-16)28-19-8-11-25(15-19)21(26)22(9-12-27-13-10-22)18-6-4-3-5-7-18/h3-7,14,19H,8-13,15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDIKLOQAKCOYTH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C)OC2CCN(C2)C(=O)C3(CCOCC3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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